6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol
Overview
Description
“6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” is a heteroaromatic thioamide . It has a molecular weight of 195.17 . The IUPAC name for this compound is 4-amino-6-(trifluoromethyl)-2-pyrimidinyl hydrosulfide .
Synthesis Analysis
The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . Some methods are based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular formula of “6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” is C5H4F3N3S . The InChI code for this compound is 1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12) .Chemical Reactions Analysis
The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Scientific Research Applications
Antifungal Applications
The compound “6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” may have potential antifungal activities. Similar compounds have been tested against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
Apoptosis Agonist Activity
This compound could exhibit activity as an apoptosis agonist. The prediction of biological activity using software packages like PASS suggests that related pyrimidine derivatives show moderate likelihood to act in this capacity .
Physicochemical Properties
The unique physicochemical properties of the trifluoromethyl group combined with the pyrimidine moiety suggest that “6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” could have novel applications that are yet to be discovered .
Anti-inflammatory Activities
Pyrimidines, in general, have shown anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
The compound may be used in the preparation of a novel half-lantern divalent complex of platinum . It can also form a stable monolayer on the Au (111) surface . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
6-amino-2-(trifluoromethyl)-1H-pyrimidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRXKAVFSMKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=S)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.